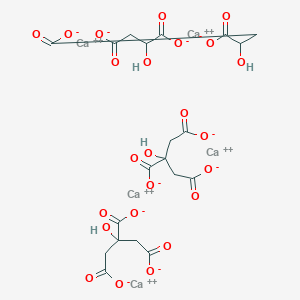![molecular formula C24H17N3S B13108210 6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 87255-86-5](/img/structure/B13108210.png)
6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyridine ring, with benzyl and phenyl groups attached at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the nucleophilic substitution of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with benzyl and phenyl nucleophiles. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures . The reaction mixture is then quenched, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as alcohols, amines, and thiols replace the bromine atoms on the thiadiazole ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in THF at low temperatures is commonly used for nucleophilic substitution reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate and sodium borohydride, can be employed, although specific examples for this compound are limited.
Major Products Formed
The major products formed from nucleophilic substitution reactions include various derivatives of 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine, depending on the nucleophile used. For example, substitution with alcohols yields alkoxy derivatives, while substitution with amines yields amino derivatives .
科学研究应用
6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels.
Medicinal Chemistry: Thiadiazole derivatives, including this compound, are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine in organic electronics involves its role as a donor-acceptor material. The compound’s structure allows for efficient charge transfer and separation, which is crucial for the performance of OFETs and OPVs . In medicinal applications, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on this aspect are limited.
相似化合物的比较
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: A precursor in the synthesis of 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine.
4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine:
Uniqueness
6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is essential .
属性
CAS 编号 |
87255-86-5 |
|---|---|
分子式 |
C24H17N3S |
分子量 |
379.5 g/mol |
IUPAC 名称 |
6-benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C24H17N3S/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)23-24(27-28-26-23)22(25-20)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI 键 |
LSXMSUZRPMKGJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C3=NSN=C3C(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)





![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)


![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)



